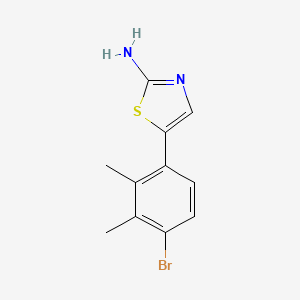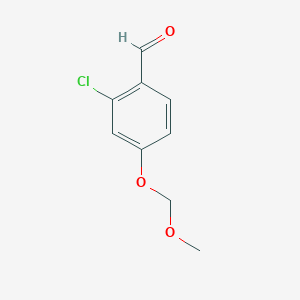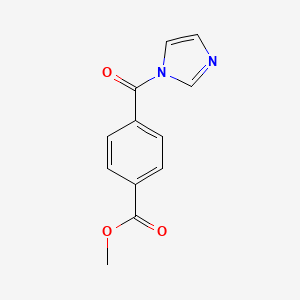
Methyl 4-(1H-imidazole-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1H-imidazole-1-carbonyl)benzoate is an organic compound that belongs to the class of imidazole derivatives. It is a heterocyclic building block used in chemical synthesis . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The imidazole ring is known for its versatility and is found in many biologically active molecules .
Métodos De Preparación
The synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid . The reaction conditions are usually mild, and the process can be carried out in the presence of organic solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Methyl 4-(1H-imidazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the benzoate moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(1H-imidazole-1-carbonyl)benzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways . This binding can lead to the inhibition or activation of certain enzymes, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Methyl 4-(1H-imidazole-1-carbonyl)benzoate can be compared with other imidazole derivatives such as:
These compounds share the imidazole ring but differ in their substituents and functional groups. The unique combination of the imidazole ring with the benzoate moiety in this compound provides distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
methyl 4-(imidazole-1-carbonyl)benzoate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3 |
Clave InChI |
NETPLBLJSFFJOY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


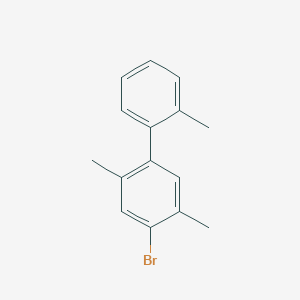
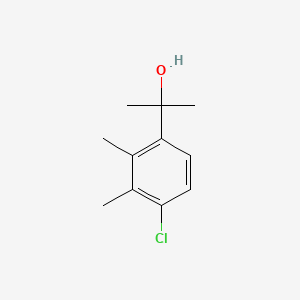
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3,7-dimethyl-purine-2,6-dione](/img/structure/B14022834.png)
![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)



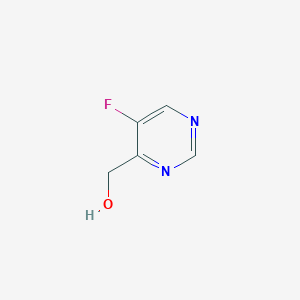
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
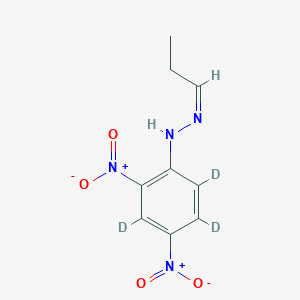
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
